2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
Description
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a fluorinated pyrrolopyridine derivative characterized by a 6-fluoro substitution on the pyrrolo[2,3-b]pyridine core and an ethylamine side chain at the 3-position.
Properties
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8/h1-2,5H,3-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKAVJIQJFIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)CCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Method Comparison
Table 2: Physicochemical Properties (PubChem Data)
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FN₃ |
| Molecular Weight | 179.19 g/mol |
| SMILES | C1=CC(=NC2=C1C(=CN2)CCN)F |
| Purity (HPLC) | 98–99% |
Mechanistic Insights and Optimization
The nucleophilic substitution route (Method 1) leverages the electron-deficient nature of the difluorobenzoate, facilitating aryl-oxygen bond formation. Kinetic studies suggest that higher temperatures (110°C) accelerate the reaction but may promote side reactions, necessitating precise stoichiometric control. In contrast, the Blaz-Schiemann method (Method 2) avoids harsh fluorinating agents by using in situ-generated diazonium intermediates, though HF handling requires specialized equipment. Palladium-catalyzed methods (Method 3) offer regioselectivity but depend on costly catalysts and boronic acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby interfering with signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy.
Comparison with Similar Compounds
Fluorine Position (5- vs 6-)
Halogen Substitution (Fluorine vs Chlorine)
N-Methylation
Salt Forms
- Hydrochloride and dihydrochloride salts (e.g., CAS 2138541-31-6) improve aqueous solubility, critical for in vivo applications .
Biological Activity
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, with the CAS number 1638771-25-1, is a compound that belongs to the class of pyrrolopyridine derivatives. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable candidate for scientific research and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FN3 |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 1638771-25-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against human colon carcinoma (HCT-15) and showed promising results in inhibiting cell growth.
Case Study: Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry reported that modifications to the pyrrolopyridine structure could enhance its efficacy against cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring significantly impacted its biological activity, with certain derivatives showing IC50 values in the low micromolar range against HCT-15 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities. Compounds within this class have demonstrated effectiveness against various pathogens, including bacteria and fungi. The fluorinated moiety contributes to increased lipophilicity, which enhances membrane permeability and bioactivity.
Table: Antimicrobial Efficacy
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound may promote apoptotic pathways in cancer cells.
- Disruption of Cellular Processes : Its interaction with cellular membranes may disrupt essential processes in microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
